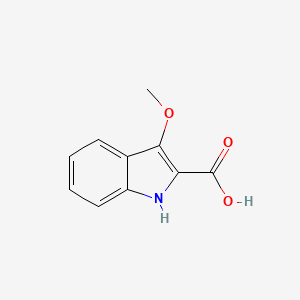

Ácido 3-metoxi-1H-indol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives have been found to undergo a variety of chemical reactions. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado una promesa como agentes antivirales. Por ejemplo:

- 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo (1) demostró actividad inhibitoria contra la influenza A con una IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) contra el virus CoxB3 .

Propiedades antiinflamatorias y analgésicas

Ciertos derivados del indol, como (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida (42) y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida (43), han demostrado actividades antiinflamatorias y analgésicas . Estos compuestos podrían explorarse más a fondo para aplicaciones terapéuticas.

Actividad antimicrobiana

Aunque no se han estudiado ampliamente, los derivados del indol se han asociado con efectos antimicrobianos. Ácido 3-metil-1H-indol-2-carboxílico y 1H-indol-3-carboxaldehído se aislaron de Micromonospora sp. y exhibieron actividad antagonista contra patógenos como Staphylococcus aureus, Enterococcus faecium y Escherichia coli .

Sondas fluorescentes y ligandos

Más allá de las actividades biológicas, los derivados del indol sirven como bloques de construcción para sondas fluorescentes y ligandos. Los investigadores han explorado su uso en imágenes lipídicas, ligandos del receptor D3 de dopamina y ligandos del receptor 5-HT4 .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include 3-methoxy-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific targets and pathways involved.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including 3-Methoxy-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .

Cellular Effects

The application of indole derivatives, including 3-Methoxy-1H-indole-2-carboxylic acid, has shown promising effects in the treatment of cancer cells, microbes, and different types of disorders in the human body . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methoxy-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives, including 3-Methoxy-1H-indole-2-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various metabolic pathways, including the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Propiedades

IUPAC Name |

3-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-4-2-3-5-7(6)11-8(9)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFXYMTUUVNCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)

![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)